

Allyl isonicotinate CAS number 25635-24-9

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **Allyl isonicotinate**

Cat. No.: **B1581347**

[Get Quote](#)

An In-Depth Technical Guide to **Allyl Isonicotinate** (CAS Number: 25635-24-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Allyl isonicotinate (CAS 25635-24-9) is an organic compound that merges the key structural features of isonicotinic acid and an allyl ester. While extensive research has been conducted on its parent compound, isonicotinic acid, and on various allyl-containing molecules, **Allyl isonicotinate** itself remains a relatively underexplored chemical entity. This technical guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and a discussion of its potential, yet to be fully investigated, applications in medicinal chemistry and materials science. By examining the known bioactivities of its constituent moieties, this document aims to equip researchers with the foundational knowledge required to explore the future research and development landscape for this compound.

Chemical Identity and Physicochemical Properties

Allyl isonicotinate is systematically known as prop-2-enyl pyridine-4-carboxylate.^[1] It is an ester derivative of isonicotinic acid (pyridine-4-carboxylic acid) and allyl alcohol. The compound is commercially available from various chemical suppliers and is primarily intended for research purposes.^[2]

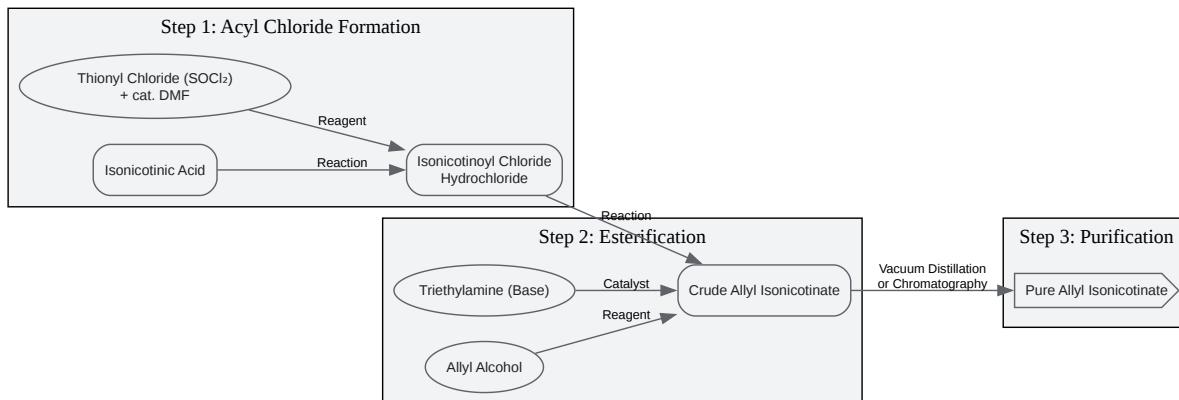
Structural Information

- Molecular Formula: C₉H₉NO₂^{[1][2]}

- IUPAC Name: prop-2-enyl pyridine-4-carboxylate[1]
- CAS Number: 25635-24-9[1][2]
- Synonyms: Allyl 4-Pyridinecarboxylate, Isonicotinic Acid Allyl Ester, 4-Pyridinecarboxylic Acid Allyl Ester[2]

Caption: Chemical structure of **Allyl isonicotinate**.

Physicochemical Data


The following table summarizes the key computed and experimental properties of **Allyl isonicotinate**.

Property	Value	Source
Molecular Weight	163.17 g/mol	[1]
Appearance	Colorless to light yellow/orange clear liquid	[3]
Boiling Point	106 °C at 10 mmHg	ChemicalBook
Density	1.11 g/cm ³ (predicted)	ChemicalBook
pKa	3.13 ± 0.10 (predicted)	[3]
XLogP3-AA	1.3	[1]
Topological Polar Surface Area	39.2 Å ²	[1]

Synthesis and Purification

Allyl isonicotinate is synthesized via the esterification of isonicotinic acid with allyl alcohol. While specific literature on this exact reaction is sparse, a robust protocol can be developed based on well-established methods for the synthesis of other isonicotinic acid esters.[4][5] The most common laboratory-scale method involves the conversion of the carboxylic acid to a more reactive acyl chloride, followed by reaction with the alcohol.

Synthesis Workflow Diagram

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of **Allyl isonicotinate**.

Detailed Experimental Protocol

Materials:

- Isonicotinic acid
- Thionyl chloride (SOCl_2)
- N,N-Dimethylformamide (DMF)
- Allyl alcohol
- Triethylamine (Et_3N)
- Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM)
- Anhydrous diethyl ether

- Saturated sodium bicarbonate (NaHCO_3) solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4)

Procedure:

Part A: Synthesis of Isonicotinoyl Chloride Hydrochloride[4]

- To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (with a gas outlet to a trap), add isonicotinic acid (1.0 eq).
- Carefully add thionyl chloride (3.0 eq) and a catalytic amount of DMF (e.g., 2-3 drops).
- Stir the mixture at room temperature. A vigorous evolution of gas (SO_2 and HCl) will be observed.
- Once the initial gas evolution subsides, gently heat the reaction mixture to 40-50°C for 2-3 hours, or until the solution becomes clear and gas evolution ceases.
- Allow the mixture to cool to room temperature. Remove the excess thionyl chloride under reduced pressure.
- Add anhydrous diethyl ether to the residue to precipitate the isonicotinoyl chloride hydrochloride salt.
- Filter the white solid, wash with fresh diethyl ether, and dry under vacuum. The product is typically used in the next step without further purification.

Part B: Esterification[4]

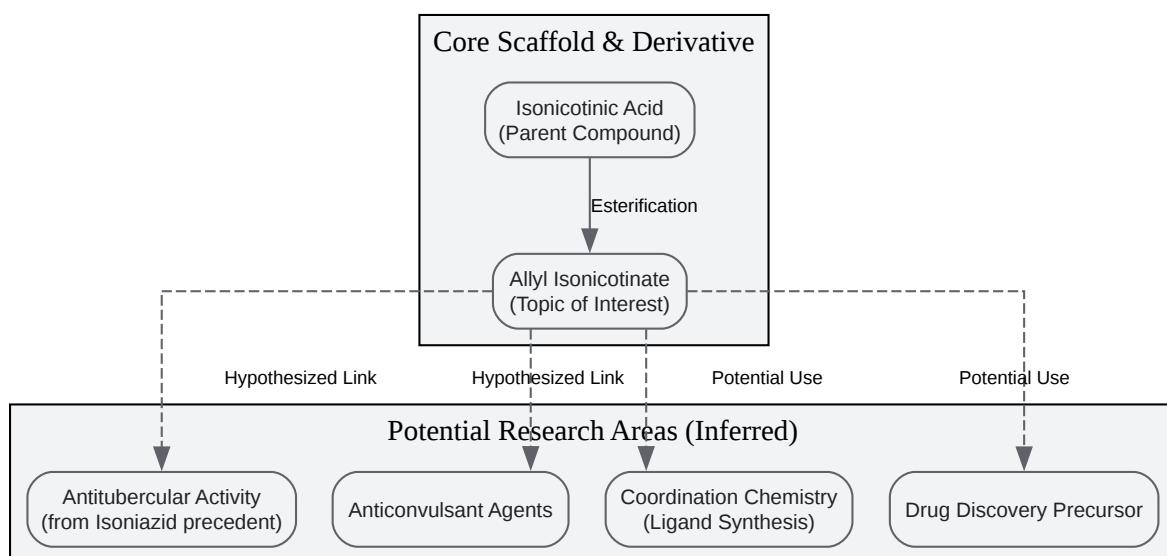
- Suspend the isonicotinoyl chloride hydrochloride (1.0 eq) in anhydrous THF or DCM in a new flask under an inert atmosphere (e.g., nitrogen or argon).
- Cool the suspension in an ice bath (0°C).

- In a separate flask, prepare a solution of allyl alcohol (1.1 eq) and triethylamine (2.2 eq) in the same anhydrous solvent.
- Add the allyl alcohol/triethylamine solution dropwise to the stirred acyl chloride suspension over 30-60 minutes, maintaining the temperature at 0°C.
- After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).

Part C: Work-up and Purification

- Filter the reaction mixture to remove the triethylamine hydrochloride salt.
- Concentrate the filtrate under reduced pressure.
- Dissolve the residue in a suitable organic solvent like ethyl acetate or DCM.
- Wash the organic layer sequentially with saturated NaHCO_3 solution (to remove any unreacted acid) and brine.
- Dry the organic layer over anhydrous MgSO_4 , filter, and concentrate under reduced pressure to yield the crude **Allyl isonicotinate**.
- Purify the crude product by vacuum distillation or column chromatography on silica gel.

Potential Applications and Research Directions


While specific biological activities for **Allyl isonicotinate** are not well-documented in peer-reviewed literature, its structure suggests several potential avenues for research, primarily derived from the known properties of the isonicotinate and allyl moieties.

Inferred Roles in Medicinal Chemistry

The isonicotinic acid scaffold is a cornerstone in medicinal chemistry. Its most famous derivative is isoniazid, a primary drug used in the treatment of tuberculosis. Isonicotinic acid

derivatives are also explored for their potential as antimalarial, anticonvulsant, and anticancer agents.[6][7]

The allyl group is also a significant functional group in drug design. It is found in numerous natural products and synthetic drugs.[8] The reactivity of the allyl double bond allows for a variety of chemical modifications, and the group can influence a molecule's lipophilicity and binding interactions. For example, Allyl isothiocyanate (AITC), a different but related allyl-containing compound, exhibits potent anticancer, anti-inflammatory, and antimicrobial properties.[9][10][11]

[Click to download full resolution via product page](#)

Caption: Inferred research directions for **Allyl isonicotinate**.

Hypothesized Research Value:

- As a Prodrug or Bioisostere: The ester linkage could be designed to be hydrolyzed in vivo, releasing isonicotinic acid or a related active metabolite.

- As a Synthetic Intermediate: **Allyl isonicotinate** can serve as a versatile building block for more complex molecules, utilizing the reactivity of both the pyridine ring and the allyl double bond.
- In Coordination Chemistry: The pyridine nitrogen provides a coordination site for metal ions, suggesting potential applications in the synthesis of metal-organic frameworks (MOFs) or novel catalysts.

Safety and Handling

Based on available Safety Data Sheets (SDS), **Allyl isonicotinate** is classified as a hazardous substance.[\[1\]](#)[\[5\]](#)

- GHS Hazard Statements:
 - H315: Causes skin irritation.[\[1\]](#)
 - H319: Causes serious eye irritation.[\[1\]](#)
- Precautionary Measures:
 - Wear protective gloves, eye protection, and face protection.
 - Wash skin thoroughly after handling.
 - IF ON SKIN: Wash with plenty of water.
 - IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
 - Store in a cool, dark, and well-ventilated area in a tightly sealed container.

It is imperative for researchers to consult the full Safety Data Sheet from their supplier before handling this compound and to conduct all work in a properly functioning chemical fume hood.

Conclusion

Allyl isonicotinate (CAS 25635-24-9) represents a molecule with untapped potential. While direct biological data is currently limited, its chemical structure, combining the medicinally significant isonicotinate core with a reactive allyl group, presents a compelling case for further investigation. This guide provides the essential chemical and safety information required to begin this exploration. Future research into its biological activity, its utility as a synthetic precursor, and its properties in materials science could unveil novel applications for this intriguing compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Allyl Isonicotinate | C9H9NO2 | CID 571571 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. Page loading... [wap.guidechem.com]
- 4. A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chempanda.com [chempanda.com]
- 7. Discovery of Novel Isonipecotic Acid-Based Heteroaryl Amino Acid Derivatives as Potential Anticonvulsant Agents: Design, Synthesis, In-Silico ADME Study, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. From Natural Sources to Synthetic Derivatives: The Allyl Motif as a Powerful Tool for Fragment-Based Design in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anticancer Activity, Mechanism, and Delivery of Allyl Isothiocyanate [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Anticancer Activity, Mechanism, and Delivery of Allyl Isothiocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Allyl isonicotinate CAS number 25635-24-9]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1581347#allyl-isonicotinate-cas-number-25635-24-9>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com